5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione
Description
Properties
CAS No. |
4878-46-0 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-(3-methylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-2-4-8(5-7)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16) |
InChI Key |
ZOJOXRMVWQXROO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Pyrimidine
A common approach involves halogenation of the pyrimidine ring at the 5-position followed by nucleophilic substitution with 3-methylaniline (3-methylphenylamine):
Step 1: Halogenation
The pyrimidine-2,4-dione core is halogenated (e.g., chlorination or bromination) at the 5-position using reagents such as phosphorus oxybromide or phosphorus oxychloride under controlled temperature (0–80 °C) in solvents like acetonitrile.Step 2: Amination
The halogenated intermediate is reacted with 3-methylaniline under inert atmosphere, often in polar aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) at low to ambient temperatures.- The nucleophilic aromatic substitution proceeds to replace the halogen with the 3-methylphenylamino group.
- Reaction conditions may include the use of bases or catalysts to enhance nucleophilicity and selectivity.
Step 3: Purification
The crude product is purified by crystallization from solvent mixtures such as isopropanol/water or by silica gel chromatography using toluene/ethyl acetate eluents to afford the pure this compound.
Palladium-Catalyzed Carbonylation and Cyclization
An alternative advanced method involves a Pd-catalyzed carbonylation reaction combining:
- An α-chloroketone,
- An aromatic amine (3-methylaniline analog),
- An isocyanate,
- Carbon monoxide under pressure.
This multi-component reaction proceeds via:
- Formation of a β-ketoacylpalladium intermediate,
- In situ generation of a non-symmetrical urea,
- Chemo-selective acylation and cyclization to form the pyrimidine-2,4-dione core with the amino substituent.
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)2 with triphenylphosphine |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | 110 °C |
| Pressure | 27 atm CO |
| Reaction time | 10 hours |
| Yield | ~73% |
This method provides a direct route to substituted pyrimidine-2,4-diones with good yields and high selectivity.
Lithiation and Organometallic Coupling
Another synthetic route involves:
- Lithiation of a pyrimidine derivative at low temperature (-78 °C) using organolithium reagents (e.g., butyllithium or hexyllithium) in dilute media.
- Subsequent reaction with electrophiles such as benzaldehyde derivatives or aryl halides.
- Reduction and functional group transformations to install the 3-methylphenylamino substituent.
This multi-step process requires careful temperature control and inert atmosphere to avoid side reactions and achieve yields typically above 70–80% except for the lithiation step, which is more sensitive.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation + Nucleophilic Substitution | Phosphorus oxybromide, 3-methylaniline, acetonitrile, 0–80 °C | 90–96 | High yield, straightforward | Requires halogenated intermediate |
| Pd-Catalyzed Carbonylation | Pd(OAc)2, PPh3, CO (27 atm), THF, 110 °C, 10 h | ~73 | One-pot synthesis, selective | Requires high-pressure CO setup |
| Lithiation + Organometallic Coupling | Butyllithium, benzaldehyde derivatives, low temp (-78 °C) | 70–80 | Versatile functionalization | Sensitive conditions, multi-step |
Research Findings and Notes
- The lithiation method demands dilute conditions and low temperatures to prevent side reactions and maximize yield.
- The Pd-catalyzed carbonylation method is efficient for constructing complex pyrimidine derivatives in a single step, reducing purification steps and improving atom economy.
- Halogenation followed by nucleophilic substitution remains a classical and reliable approach, especially for preparing amino-substituted pyrimidines with various aromatic amines.
- Purification techniques such as crystallization from isopropanol/water mixtures or silica gel chromatography are critical to obtain analytically pure compounds.
- Reaction monitoring by NMR, LC-MS, and HPLC is standard to confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(m-Tolylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-2,4-dione derivatives exhibit structural diversity, primarily through substitutions at the 5- and 6-positions. Below is a detailed comparison of 5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione with key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives
Notes:
- *Molecular weights estimated based on structural analogs.
- Biological activities are compound-specific and depend on substituent electronic and steric effects.
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Aromatic vs. Heterocyclic Substituents: Compounds with aryl groups (e.g., 3-methylphenyl, 4-chlorophenyl) exhibit stronger hydrophobic interactions with enzyme active sites compared to aliphatic substituents. For example, the 4-chlorophenyl derivative (4a) showed antimicrobial activity against Staphylococcus aureus due to enhanced membrane penetration . Fluorinated Derivatives: The 3,4-difluorophenylamino analog () demonstrated improved metabolic stability and bioavailability, attributed to fluorine’s electron-withdrawing and steric effects .
Dimeric vs. Monomeric Structures: Bis-pyrimidine-2,4-diones (e.g., 5,5′-(phenylmethylene) derivatives) displayed superior α-glucosidase inhibition (IC₅₀ = 12.3 µM) compared to monomers, likely due to dual binding interactions .
Antiviral Activity :
- Chromen-4-yl-substituted PFT3 inhibited Vaccinia virus replication (EC₅₀ = 5 µM), while pyrimidine-2,4-diones with piperidinylmethyl groups () targeted mycobacterial infections, highlighting substituent-dependent selectivity .
Synthetic Accessibility: Catalyst-free aqueous ethanol-mediated synthesis () provided high yields (>80%) for thiazole- and aryl-substituted derivatives, whereas bis-pyrimidines required HCl catalysis (), complicating purification .
Biological Activity
5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione, also known as 5-(m-tolylamino)pyrimidine-2,4-dione, is a heterocyclic compound with potential therapeutic applications. This compound belongs to the pyrimidine family and is characterized by a pyrimidine ring substituted with an m-tolylamino group at the 5-position and two keto groups at the 2 and 4 positions. The unique structure of this compound suggests various biological activities that warrant investigation.
| Property | Value |
|---|---|
| CAS Number | 4878-46-0 |
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 5-(3-methylanilino)-1H-pyrimidine-2,4-dione |
| InChI Key | ZOJOXRMVWQXROO-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of m-toluidine with barbituric acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization. Common solvents include ethanol, often with catalysts like acetic acid or hydrochloric acid to enhance reaction efficiency.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it has been shown to affect cellular pathways related to proliferation and apoptosis, which are critical in cancer biology.
Lipid-Lowering Effects
Research on similar pyrimidine derivatives has shown promising results in lipid-lowering activities. For instance, a derivative based on thieno[2,3-d]pyrimidine was able to significantly reduce triglyceride levels in diet-induced obese mice . While direct studies on this compound are lacking, its potential as a small molecule for metabolic disorders remains an area for further exploration.
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for antimicrobial properties. Certain compounds have demonstrated antibacterial and antifungal activities against various pathogens. Although specific data for this compound is not extensively documented in current literature, the presence of similar functional groups in related compounds suggests that it may possess some degree of antimicrobial activity as well .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities associated with pyrimidine derivatives:
- Anticancer Studies : In vitro studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Lipid Metabolism : Compounds similar to this compound have been shown to modulate lipid metabolism effectively and reduce body weight in animal models .
- Antimicrobial Testing : Various pyrimidines have been screened for their ability to inhibit bacterial growth, with some showing effective minimum inhibitory concentrations (MICs) against common pathogens like E. coli and S. aureus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
